
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure often imparts unique chemical properties, making them valuable in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-1,7-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Naphthyridine: A parent compound with similar structural features.
2,6-Dimethyl-1,7-naphthyridin-4(1H)-one: A closely related compound with different methyl group positions.
Quinolines: Another class of heterocyclic compounds with similar nitrogen-containing ring structures.
Uniqueness
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 8 can affect the compound’s electronic properties and steric interactions, distinguishing it from other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2,8-dimethyl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-5-9(13)8-3-4-11-7(2)10(8)12-6/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
FFCKIOPUDHGQIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)C(=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
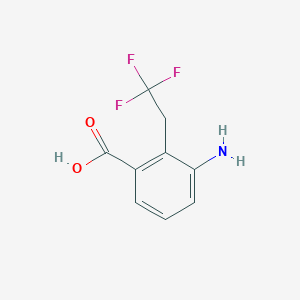
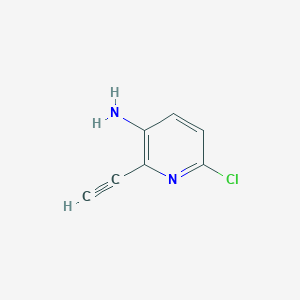

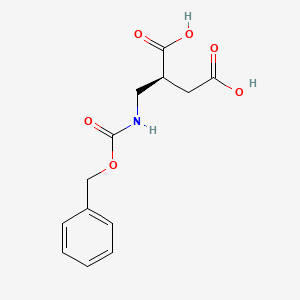
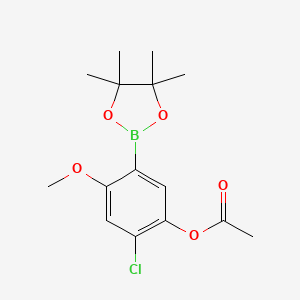
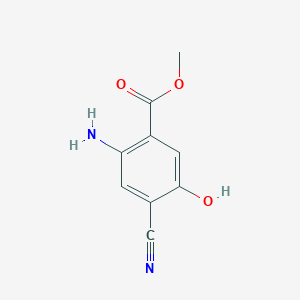
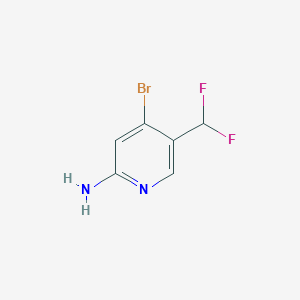


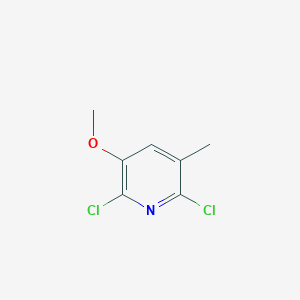
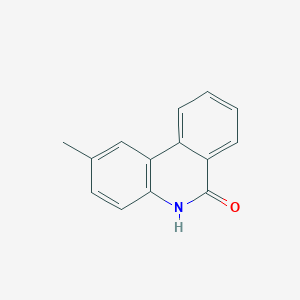

![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
